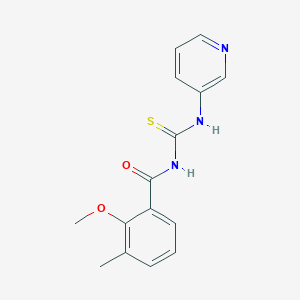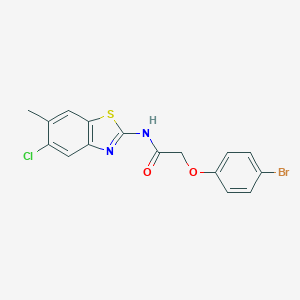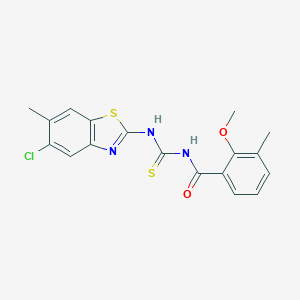![molecular formula C17H22F3N3O2S B283721 N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283721.png)
N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research. It is a thiourea derivative that has been synthesized for various research applications. This compound has been studied for its potential therapeutic effects, as well as its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea in lab experiments is its potential as a therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Zukünftige Richtungen
There are many possible future directions for research on N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound to better understand its effects on cancer cells.
2. Development of new therapeutic agents based on the structure of N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety.
In conclusion, N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is a compound that has gained significant attention in scientific research. It has potential as a therapeutic agent and has been studied for its biochemical and physiological effects. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea involves the reaction of 2-(4-morpholinyl)-5-(trifluoromethyl)aniline with 2,2-dimethylpropanoic acid chloride in the presence of a base. The resulting product is then reacted with thiourea to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has been studied for various scientific research applications. One of the main areas of research is its potential as a therapeutic agent. Studies have shown that this compound has anti-tumor activity and may be useful in the treatment of cancer.
Eigenschaften
Molekularformel |
C17H22F3N3O2S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
2,2-dimethyl-N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C17H22F3N3O2S/c1-16(2,3)14(24)22-15(26)21-12-10-11(17(18,19)20)4-5-13(12)23-6-8-25-9-7-23/h4-5,10H,6-9H2,1-3H3,(H2,21,22,24,26) |
InChI-Schlüssel |
KHLJQYQAIVTYDX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Kanonische SMILES |
CC(C)(C)C(=O)NC(=S)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-2-[4-(1-adamantyl)phenyl]-4-[(3-chloro-4-methoxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283638.png)
![(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B283640.png)
![4-[[(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N,N-diethylbenzenesulfonamide](/img/structure/B283642.png)
![propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283644.png)

![N-[4-({[(4-chlorobutanoyl)amino]carbothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B283654.png)

![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283656.png)


![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B283663.png)

![N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283666.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B283668.png)